molecular formula C35H30N6O4 B11610447 N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide

N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide

Cat. No.: B11610447
M. Wt: 598.6 g/mol
InChI Key: VJSHKIBBGVUURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining aromatic amines with phthalic anhydride derivatives under controlled temperatures and catalysts.

    Cyclization Reactions: Formation of the phthalazinone ring system through intramolecular cyclization.

    Substitution Reactions: Introduction of morpholine and other substituents via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

Scientific Research Applications

N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: has been explored for its applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: can be compared with other similar compounds such as:

The uniqueness of N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Properties

Molecular Formula

C35H30N6O4

Molecular Weight

598.6 g/mol

IUPAC Name

N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

InChI

InChI=1S/C35H30N6O4/c1-39-34(43)27-13-7-5-11-25(27)33(37-39)24-15-16-30(40-17-19-45-20-18-40)29(21-24)36-31(42)22-41-35(44)28-14-8-6-12-26(28)32(38-41)23-9-3-2-4-10-23/h2-16,21H,17-20,22H2,1H3,(H,36,42)

InChI Key

VJSHKIBBGVUURN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)CN5C(=O)C6=CC=CC=C6C(=N5)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.